1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile

Übersicht

Beschreibung

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carbonitrile is an organic compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which also bears a carbonitrile group

Vorbereitungsmethoden

The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2,2,2-trifluoroethylamine with pyrazole derivatives under specific conditions. One common method includes the use of trifluoroethylamine hydrochloride as a fluorine source, which undergoes a series of reactions including diazotization and subsequent N-trifluoroethylation . Industrial production methods often employ catalysts such as iron porphyrin to enhance the efficiency and yield of the reaction .

Analyse Chemischer Reaktionen

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Addition: The compound can participate in addition reactions, particularly with nucleophiles, to form new derivatives.

Common reagents used in these reactions include trifluoroethyl chloride, hypervalent-iodine reagents, and fluoroalcohols . Major products formed from these reactions vary depending on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile is a compound that has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article provides an overview of its applications, supported by data tables and case studies from verified sources.

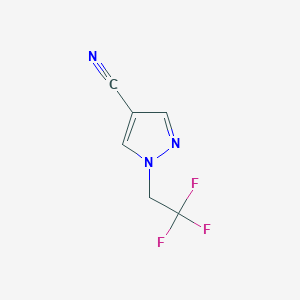

Key Chemical Structure

- Molecular Formula: C7H5F3N4

- Molecular Weight: 202.13 g/mol

- Structural Formula:

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry explored the synthesis of various pyrazole derivatives and their activity against cancer cell lines. The incorporation of the trifluoroethyl group enhanced the lipophilicity of the compounds, improving their bioavailability and efficacy against specific cancer types .

Agrochemicals

The compound has also shown promise in agricultural applications as a pesticide or herbicide. Its ability to inhibit specific enzymes in plants or pests can lead to effective pest management strategies.

Data Table: Herbicidal Activity

| Compound | Target Species | Activity (g/ha) | Reference |

|---|---|---|---|

| This compound | Weeds (e.g., Amaranthus spp.) | 200 | |

| Pyrazole Derivative A | Weeds (e.g., Chenopodium spp.) | 150 | |

| Pyrazole Derivative B | Insects (e.g., Aphids) | 100 |

Materials Science

In materials science, this compound is being investigated for its potential use in the development of new materials with specific properties such as thermal stability and chemical resistance.

Case Study: Polymer Additives

A study published in Materials Science & Engineering examined the use of pyrazole derivatives as additives in polymer formulations. The inclusion of this compound improved the thermal stability and mechanical properties of the resulting polymers .

Analytical Chemistry

The compound's unique fluorinated structure allows for its use as a standard or marker in analytical methods such as chromatography and mass spectrometry.

Data Table: Analytical Applications

| Technique | Application | Reference |

|---|---|---|

| Gas Chromatography | Standard for fluorinated compounds | |

| Mass Spectrometry | Marker for quantitative analysis |

Wirkmechanismus

The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s ability to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carbonitrile can be compared with other fluorinated compounds such as 2,2,2-trifluoroethanol and trifluoroacetic acid . While these compounds share the presence of trifluoromethyl groups, this compound is unique due to its pyrazole ring and carbonitrile group, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.

Similar Compounds

2,2,2-Trifluoroethanol: A fluorinated alcohol used as a solvent and reagent in organic synthesis.

Trifluoroacetic Acid: A strong acid used in various chemical reactions and as a solvent.

Trifluoroethylamine: A fluorinated amine used in the synthesis of various fluorinated compounds.

Biologische Aktivität

1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring substituted with a trifluoroethyl group and a carbonitrile functional group. This unique configuration contributes to its biological activity and interaction with various biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit potent antitumor properties. These compounds have been shown to inhibit key signaling pathways involved in cancer progression:

- Mechanism : Inhibition of BRAF(V600E) and EGFR pathways has been documented, which are critical in several cancers.

- Case Study : A study demonstrated that pyrazole derivatives effectively reduced cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory activities:

- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro.

- Research Findings : In experimental models of inflammation (e.g., carrageenan-induced edema), compounds similar to this compound exhibited effects comparable to established anti-inflammatory drugs like indomethacin .

Antibacterial and Antifungal Activities

The biological activity extends to antibacterial and antifungal effects:

- Antibacterial Activity : Studies have shown that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis. For example, compounds demonstrated significant activity against strains such as E. coli and Bacillus subtilis .

- Antifungal Activity : The compound was evaluated against several phytopathogenic fungi, showing moderate to excellent inhibition of mycelial growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of pyrazole derivatives:

| Compound | Substituent | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 1 | Trifluoroethyl | Antitumor | 45 |

| 2 | Methyl | Anti-inflammatory | 30 |

| 3 | Ethyl | Antibacterial | 50 |

| 4 | Fluorine | Antifungal | 25 |

This table summarizes the relationship between different substituents on the pyrazole ring and their corresponding biological activities.

Eigenschaften

IUPAC Name |

1-(2,2,2-trifluoroethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3/c7-6(8,9)4-12-3-5(1-10)2-11-12/h2-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAPTZUNRCHLCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.